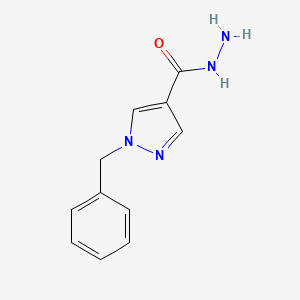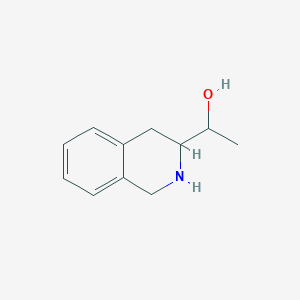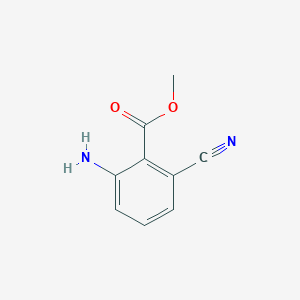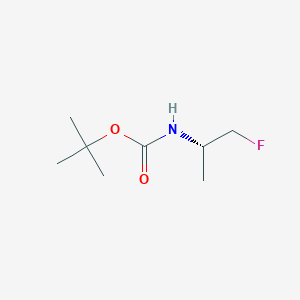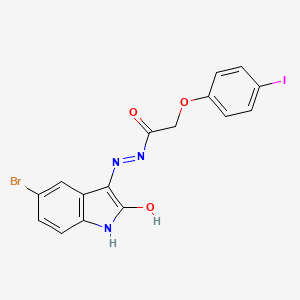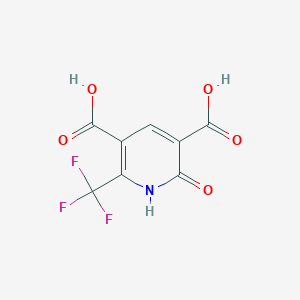
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TFMPDC) is a trifluoromethyl-containing heterocyclic carboxylic acid that has been used in various scientific research applications. It is a versatile building block for organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. TFMPDC is also used as a reagent in various organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of organometallic complexes.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has been used in various scientific research applications. For example, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and pyridines. It has also been used as a reagent in the synthesis of organometallic complexes and as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a trifluoromethyl-containing heterocyclic carboxylic acid that can act as a catalyst in various organic reactions. In the synthesis of heterocyclic compounds, this compound can act as a nucleophile and react with the electrophilic center of the aromatic compound, leading to the formation of a new carbon-carbon bond. In the synthesis of organometallic complexes, this compound can act as a ligand and coordinate to the metal center, leading to the formation of a new metal-ligand bond.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it is known to be a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is its versatility. It can be used as a catalyst, a reagent, or a building block for the synthesis of various compounds. Additionally, it is relatively inexpensive and easily available. The main limitation of using this compound in lab experiments is that it is a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Orientations Futures
There are a variety of potential future directions for research involving 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. For example, further research could be conducted to explore its potential applications in drug synthesis. Additionally, research could be conducted to explore its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in agrochemicals and dyes. Finally, research could be conducted to explore its potential for use in the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can be synthesized by the reaction of trifluoromethyl-substituted aromatic compounds with a carboxylic acid. For example, the reaction of trifluoromethylbenzene with acetic acid in the presence of a base such as sodium hydroxide yields this compound. The reaction is carried out at a temperature of 80-90°C for 24 hours. The reaction is typically carried out in a solvent such as ethanol or methanol.
Propriétés
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBEYQZLWXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






